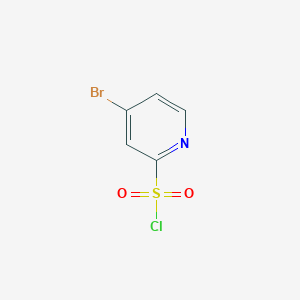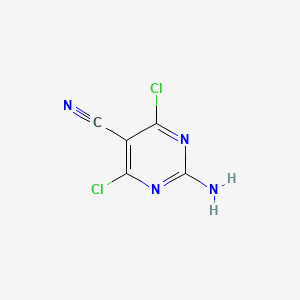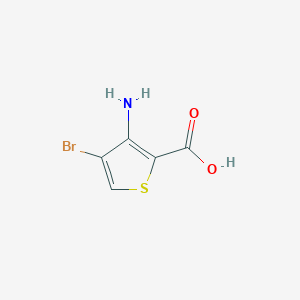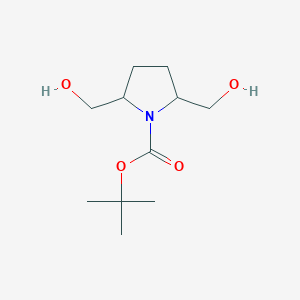
1-carboxilato de tert-butilo 2,5-bis(hidroximetil)pirrolidina
Descripción general
Descripción
Synthesis Analysis
The synthesis of “tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate” involves multiple steps . For instance, one method involves a reaction with triethylamine in dichloromethane at 20℃ . Another method involves a reaction with palladium on activated charcoal and hydrogen in methanol at 40℃ .
Molecular Structure Analysis
The molecular formula of “tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate” is C11H21NO4 . Its average mass is 231.29 Da and its monoisotopic mass is 201.136490 Da .
Chemical Reactions Analysis
The chemical reactions involving “tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate” are complex and can vary depending on the conditions and reagents used. For instance, it can be used in the synthesis of novel nicotinic acetylcholine receptor ligands with cognition-enhancing properties .
Physical And Chemical Properties Analysis
“tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate” is a solid or semi-solid or lump or liquid at room temperature . It should be stored in a dark place, under an inert atmosphere .
Aplicaciones Científicas De Investigación
Síntesis de ligandos del receptor de acetilcolina nicotínico
Este compuesto sirve como bloque de construcción en la síntesis de nuevos ligandos para los receptores de acetilcolina nicotínicos. Estos receptores son cruciales para la transmisión de señales en el sistema nervioso, y los ligandos que pueden modular su actividad tienen potencial para tratar enfermedades neurodegenerativas y déficits cognitivos .
Desarrollo de sulfuros de β-amino quirales y β-aminotioles
La naturaleza quiral del 1-carboxilato de tert-butilo 2,5-bis(hidroximetil)pirrolidina lo convierte en valioso para sintetizar sulfuros de β-amino quirales y β-aminotioles. Estos compuestos tienen aplicaciones significativas en productos farmacéuticos y como intermediarios en la síntesis orgánica .
Bloques de construcción orgánicos
Como bloque de construcción orgánico, este compuesto se utiliza en la construcción de moléculas complejas. Su estructura, que presenta múltiples sitios reactivos, permite una derivatización versátil, lo cual es esencial en el desarrollo de nuevas entidades químicas .
Intermediarios para moléculas bioactivas
El compuesto se utiliza para sintetizar intermediarios de piperazina monosustituidos, que son componentes de muchas moléculas bioactivas. Los derivados de piperazina se encuentran comúnmente en medicamentos que tratan afecciones que van desde infecciones hasta trastornos de salud mental.
Investigación farmacéutica
Debido a sus propiedades estructurales, el this compound es un candidato para crear intermediarios farmacéuticos. Su uso en la síntesis de fármacos podría conducir al desarrollo de nuevos agentes terapéuticos.
Síntesis química y catálisis
En la síntesis química, este compuesto puede actuar como catalizador o reactivo en diversas reacciones orgánicas. Su estabilidad en diferentes condiciones lo hace adecuado para su uso en procesos catalíticos .
Ciencia de los materiales
Los grupos funcionales presentes en el this compound lo convierten en un candidato potencial para modificar superficies o crear polímeros con propiedades específicas para aplicaciones en ciencia de los materiales .
Química analítica
En química analítica, los derivados de este compuesto podrían utilizarse como patrones o reactivos en cromatografía y espectrometría, lo que ayudaría a la identificación y cuantificación de muestras biológicas complejas .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mecanismo De Acción
Target of Action
tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate is primarily used as a building block in the synthesis of novel nicotinic acetylcholine receptor ligands . These receptors play a crucial role in the nervous system as they mediate the action of acetylcholine, a neurotransmitter.
Mode of Action
The compound tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate interacts with its targets, the nicotinic acetylcholine receptors, by binding to the receptor sites. This binding can modulate the receptor’s activity, potentially enhancing cognition .
Biochemical Pathways
The biochemical pathways affected by tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate are primarily those involving the nicotinic acetylcholine receptors. These receptors are part of the cholinergic system, which plays a key role in memory and learning. By modulating the activity of these receptors, the compound can influence these cognitive processes .
Result of Action
The molecular and cellular effects of tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate’s action are primarily related to its modulation of the nicotinic acetylcholine receptors. By binding to these receptors, it can influence their activity and thus affect the functioning of the cholinergic system .
Action Environment
The action, efficacy, and stability of tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the individual’s biochemistry. For instance, the compound is recommended to be stored at ambient temperature , suggesting that extreme temperatures could potentially affect its stability.
Propiedades
IUPAC Name |
tert-butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12-8(6-13)4-5-9(12)7-14/h8-9,13-14H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQFMICMBHKUSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC1CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00722997 | |
| Record name | tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00722997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885277-59-8 | |
| Record name | tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00722997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



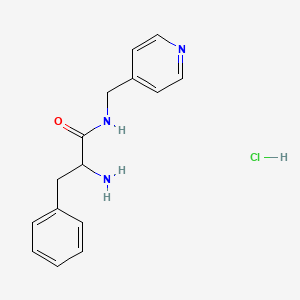

![4-[(4-Bromo-2-propylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1525628.png)
![3-{[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-methyl}piperidine hydrochloride](/img/structure/B1525630.png)
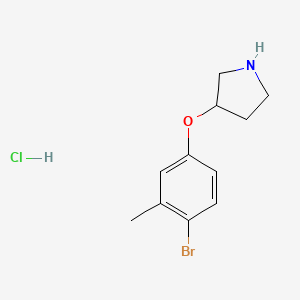
![4-[(4-Bromo-3-methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1525632.png)

![5-Bromo[1,1'-biphenyl]-2-yl 3-pyrrolidinyl ether hydrochloride](/img/structure/B1525635.png)
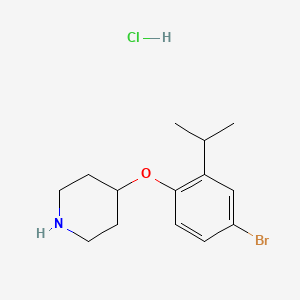
![2-(5-amino-2-methylphenyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B1525639.png)
